molecular formula C16H10FNO3 B12496477 2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B12496477
M. Wt: 283.25 g/mol
InChI Key: DPYPWJPQKARJQG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other isoquinoline derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10FNO3/c17-10-4-3-5-11(8-10)18-9-14(16(20)21)12-6-1-2-7-13(12)15(18)19/h1-9H,(H,20,21)

InChI Key

DPYPWJPQKARJQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

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